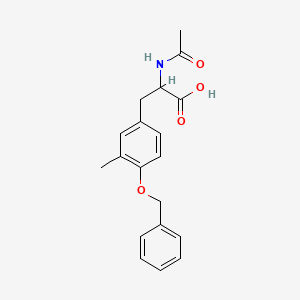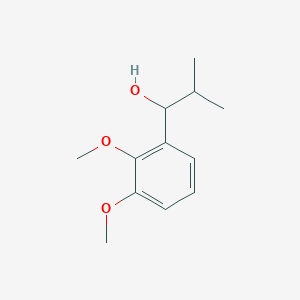
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is a synthetic derivative of the amino acid tyrosine. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom, a benzyl group attached to the oxygen atom, and a methyl group attached to the carbon atom of the tyrosine backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine typically involves the acetylation of the amino group, benzylation of the hydroxyl group, and methylation of the tyrosine backbone. The process can be summarized as follows:
Acetylation: The amino group of tyrosine is acetylated using acetic anhydride in the presence of a base such as pyridine.
Benzylation: The hydroxyl group is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Methylation: The methyl group is introduced using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reagents are added in a controlled manner, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as amines or thiols; typically carried out in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with the nucleophile replacing the benzyl group.
Applications De Recherche Scientifique
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is used in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-Acetyl-O-benzyl-3-methyl-DL-tyrosine involves its interaction with specific molecular targets and pathways. The acetyl and benzyl groups modify the chemical properties of the tyrosine backbone, affecting its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Acetyl-O-benzyl-L-tyrosine
- N-Acetyl-O-methyl-DL-tyrosine
- N-Acetyl-DL-tyrosine
Uniqueness
N-Acetyl-O-benzyl-3-methyl-DL-tyrosine is unique due to the presence of the benzyl and methyl groups, which confer distinct chemical properties compared to other tyrosine derivatives. These modifications can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H21NO4 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-acetamido-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H21NO4/c1-13-10-16(11-17(19(22)23)20-14(2)21)8-9-18(13)24-12-15-6-4-3-5-7-15/h3-10,17H,11-12H2,1-2H3,(H,20,21)(H,22,23) |
Clé InChI |
ZJGKPCPELKXBBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)C)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride](/img/structure/B11926425.png)








![2-(Hydroxymethyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B11926485.png)
![2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B11926492.png)


